An In-depth Technical Guide to Methyl 3-methoxypropionate (CAS: 3852-09-3)
An In-depth Technical Guide to Methyl 3-methoxypropionate (CAS: 3852-09-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxypropionate (MMP), CAS number 3852-09-3, is a versatile organic ester recognized for its utility as a solvent and a key intermediate in organic synthesis. This document provides a comprehensive technical overview of MMP, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is structured to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound effectively.
Chemical and Physical Properties
Methyl 3-methoxypropionate is a clear, colorless liquid with a mild, fruity odor.[1] It is characterized by the presence of both an ester and an ether functional group.
Table 1: Physicochemical Properties of Methyl 3-methoxypropionate
| Property | Value | Reference(s) |
| CAS Number | 3852-09-3 | [2][3][4] |
| Molecular Formula | C₅H₁₀O₃ | [2][3][4] |
| Molecular Weight | 118.13 g/mol | [3][4] |
| IUPAC Name | methyl 3-methoxypropanoate | [4] |
| Boiling Point | 142-143 °C (at 760 mmHg) | [2][3] |
| Density | 1.009 g/mL (at 25 °C) | [2][3] |
| Refractive Index (n20/D) | 1.402 | [3] |
| Flash Point | 47 °C / 116.6 °F (closed cup) | [3][4] |
| Water Solubility | 428.60 g/L (at 25 °C) | [1][2] |
| Vapor Pressure | 5.3 mmHg (at 25 °C) | [5] |
| Appearance | Clear, colorless liquid | [1][2] |
Table 2: Spectroscopic and Analytical Data Identifiers
| Data Type | Identifier/Reference |
| ¹H NMR | Available, characteristic peaks observed.[6] |
| ¹³C NMR | Available, characteristic peaks observed.[4][5] |
| Mass Spectrum (GC-MS) | Available in NIST database.[4] |
| IR Spectrum | Available, characteristic peaks observed.[7] |
| Beilstein/REAXYS Number | 1744829 |
Synthesis of Methyl 3-methoxypropionate
The primary industrial synthesis route for Methyl 3-methoxypropionate is the Michael addition of methanol (B129727) to methyl acrylate (B77674). This reaction is typically base-catalyzed.
Experimental Protocol: Base-Catalyzed Synthesis
This protocol is adapted from established industrial methods.[2][8]
Objective: To synthesize Methyl 3-methoxypropionate via the Michael addition of methanol to methyl acrylate using sodium methoxide (B1231860) as a catalyst.
Materials:
-
Methanol (CH₃OH)
-
Methyl acrylate (CH₂=CHCOOCH₃)
-
Sodium methoxide (CH₃ONa), 28-32% solution in methanol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) or 85% Phosphoric Acid (H₃PO₄)
-
Four-necked flask equipped with a mechanical stirrer, thermometer, constant-pressure addition funnel, and reflux condenser
Procedure:
-
Reaction Setup: Charge the four-necked flask with the required amount of sodium methoxide solution and additional methanol. A typical molar ratio of total methanol to methyl acrylate is between 2.0:1 and 3.0:1.[2]
-
Addition of Methyl Acrylate: While vigorously stirring the methanol/catalyst mixture, slowly add methyl acrylate dropwise from the addition funnel. The addition should be carried out over a period of at least 10-12 hours.[2]
-
Reaction Conditions: Maintain the reaction temperature at approximately 40-60 °C.[2][8] The reaction is exothermic, and cooling may be necessary to control the temperature.[8]
-
Reaction Completion: After the addition of methyl acrylate is complete, continue stirring the mixture at the reaction temperature for an additional 2-6 hours to ensure the reaction goes to completion.[2]
-
Neutralization: Cool the reaction mixture to below 35 °C. While stirring, carefully add concentrated sulfuric acid or phosphoric acid to neutralize the sodium methoxide catalyst. The amount of acid should be stoichiometric to the catalyst used (e.g., a 1:2 molar ratio of H₂SO₄ to CH₃ONa).[2] This step is crucial to prevent a reverse reaction during distillation.
-
Purification: The crude product is purified by distillation. Unreacted methanol and methyl acrylate can be removed as a low-boiling fraction and recycled.[2] The final product, Methyl 3-methoxypropionate, is collected at its boiling point (approx. 142-143 °C at atmospheric pressure).
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 3-methoxypropionate.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of Methyl 3-methoxypropionate and identify any impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Methyl 3-methoxypropionate sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate. A concentration of approximately 1 mg/mL is typical.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram. The mass spectrum of the main peak can be compared with reference libraries (e.g., NIST) for identity confirmation.[4]
Diagram 2: Analytical Workflow for Purity Assessment
Caption: General workflow for GC-MS analysis of Methyl 3-methoxypropionate.
Applications
Methyl 3-methoxypropionate's unique properties make it suitable for a range of applications in research and industry.
-
Solvent: It is an effective solvent for a variety of resins, pigments, and other additives used in the formulation of paints and coatings.[1] Its solvency also makes it useful in industrial cleaning products and degreasers.[1]
-
Chemical Intermediate: MMP serves as a versatile building block in organic synthesis.[1] It can be employed as an acylation reagent and is used in the synthesis of specialized polymers for photoresists in the electronics industry.[2][9]
-
Fragrances and Cosmetics: Due to its pleasant, fruity odor, it finds application as a fragrance component.[1]
-
Pharmaceuticals: It is used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Diagram 3: Application Areas of Methyl 3-methoxypropionate
Caption: Key application areas for Methyl 3-methoxypropionate.
Safety and Handling
Methyl 3-methoxypropionate is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[3][6]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Reference(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [3][4] |
| Skin Irritation | H315 | Causes skin irritation | [3][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][6] |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Use only in a well-ventilated area or outdoors.[6]
-
Wear protective gloves, protective clothing, and eye/face protection.[3]
-
Store in a well-ventilated place and keep the container tightly closed.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. guidechem.com [guidechem.com]
- 2. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
- 3. Methyl 3-methoxypropionate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-methoxypropionate(3852-09-3) 13C NMR spectrum [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Methyl 3-methoxypropionate(3852-09-3) IR Spectrum [chemicalbook.com]
- 8. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 9. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]
